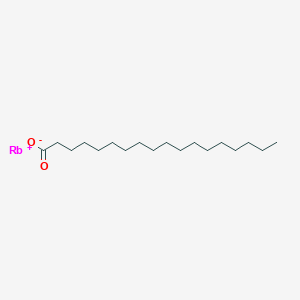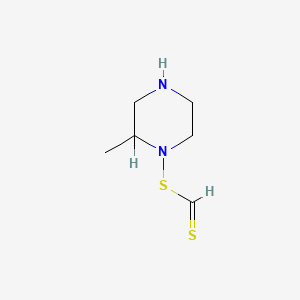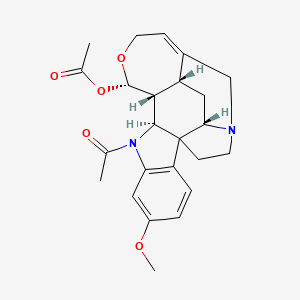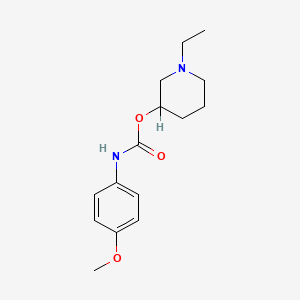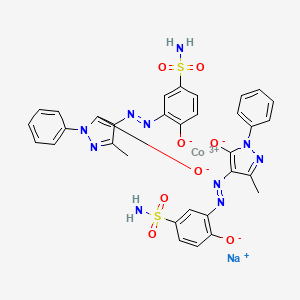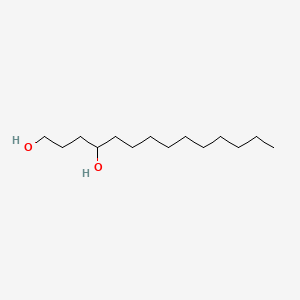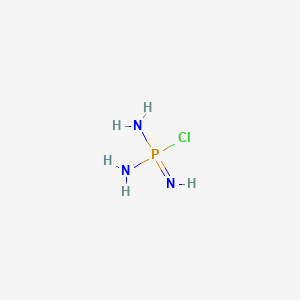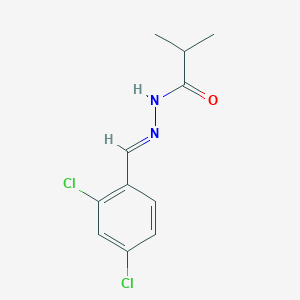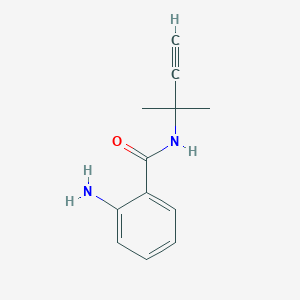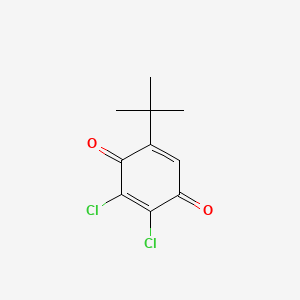![molecular formula C12H17F3O2 B14686079 [(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate CAS No. 28587-56-6](/img/structure/B14686079.png)
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] 2,2,2-trifluoroacetate is a chemical compound known for its unique bicyclic structure This compound is derived from the bicyclo[221]heptane framework, which is commonly found in natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate typically involves the esterification of [(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] with trifluoroacetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which [(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological or chemical outcomes.
相似化合物的比较
Similar Compounds
- [(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol]
- [(1R,2S,4S)-1,7,7-trimethyl-2-norbornanol]
- [(1R,4S,6S)-1,7,7-trimethylbicyclo[2.2.1]heptan-6-ol]
Uniqueness
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
28587-56-6 |
|---|---|
分子式 |
C12H17F3O2 |
分子量 |
250.26 g/mol |
IUPAC 名称 |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H17F3O2/c1-10(2)7-4-5-11(10,3)8(6-7)17-9(16)12(13,14)15/h7-8H,4-6H2,1-3H3/t7-,8+,11-/m1/s1 |
InChI 键 |
LINNXWGLYUPPJS-VHSKPIJISA-N |
手性 SMILES |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C(F)(F)F |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)C(F)(F)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


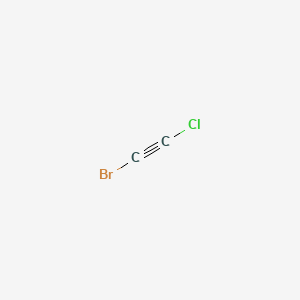
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)

